molecular formula C19H22O3 B3263034 2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester CAS No. 365543-07-3

2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester

Cat. No.: B3263034
CAS No.: 365543-07-3
M. Wt: 298.4 g/mol
InChI Key: WYGANBJRZJVWKM-UHFFFAOYSA-N
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Description

2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester is an organic compound with a complex structure that includes a methoxy group, a phenyl-butyl chain, and a benzoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester typically involves multiple steps. One common approach is to start with a benzoic acid derivative and introduce the methoxy group through a methylation reaction. The phenyl-butyl chain can be added via a Friedel-Crafts alkylation reaction. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of 2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid methyl ester.

    Reduction: Formation of 2-Methoxy-6-(4-phenyl-butyl)-benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The methoxy group and phenyl-butyl chain can interact with enzymes and receptors, modulating their activity. The ester group can be hydrolyzed to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid methyl ester: Lacks the phenyl-butyl chain.

    6-(4-Phenyl-butyl)-benzoic acid methyl ester: Lacks the methoxy group.

    2-Methoxy-6-(4-phenyl-butyl)-benzoic acid: Lacks the ester group.

Uniqueness

2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxy group and the phenyl-butyl chain allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

methyl 2-methoxy-6-(4-phenylbutyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-21-17-14-8-13-16(18(17)19(20)22-2)12-7-6-11-15-9-4-3-5-10-15/h3-5,8-10,13-14H,6-7,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGANBJRZJVWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)CCCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266255
Record name Methyl 2-methoxy-6-(4-phenylbutyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365543-07-3
Record name Methyl 2-methoxy-6-(4-phenylbutyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365543-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxy-6-(4-phenylbutyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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